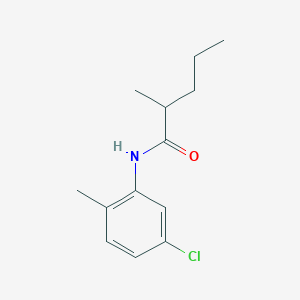![molecular formula C16H11N3O B263136 3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule that belongs to the class of quinazoline derivatives and has a molecular weight of 296.3 g/mol.
Wirkmechanismus
The mechanism of action of 3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile is not fully understood. However, it has been proposed that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that the compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell proliferation and survival, which may contribute to its anticancer activity. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various studies, indicating its potential for further research. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to elucidate the compound's mechanism of action and to investigate its efficacy in vivo. Additionally, the compound's antimicrobial, anti-inflammatory, and antioxidant properties may have potential applications in the development of new therapies for various diseases. Further research is needed to explore these potential applications and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to yield the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its antimicrobial activity and has shown activity against various bacterial strains. Additionally, the compound has been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
Produktname |
3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile |
|---|---|
Molekularformel |
C16H11N3O |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
3-[(4-oxoquinazolin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H11N3O/c17-9-12-4-3-5-13(8-12)10-19-11-18-15-7-2-1-6-14(15)16(19)20/h1-8,11H,10H2 |
InChI-Schlüssel |
INGDPXRFSJLWSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=CC(=C3)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)


![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)


![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)


![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)